molecular formula C13H14ClN3O3 B6179086 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide CAS No. 2446932-40-5

2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide

Cat. No. B6179086
CAS RN: 2446932-40-5
M. Wt: 295.7
InChI Key:
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Description

2-Chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide, otherwise known as 2-chloro-N-acetyl-3-amino-6-dioxopiperidine, is a synthetic compound found in laboratory experiments. It is a derivative of piperidine, a heterocyclic organic compound, with a wide range of applications in medicine, biochemistry, and pharmacology. In

Scientific Research Applications

2-Chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide has a wide range of applications in scientific research. It has been used in the study of enzyme-catalyzed reactions, as well as in the synthesis of other compounds. It has also been used as a ligand in the study of metal complexes, as well as in the study of protein-ligand interactions. Additionally, it has been used in the synthesis of peptides and proteins, as well as in the study of the structure and function of proteins.

Mechanism of Action

2-Chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide acts as a catalyst in the synthesis of other compounds. It can form complexes with metal ions, which can then be used to catalyze reactions. It can also act as a ligand for proteins, allowing for the study of protein-ligand interactions. Additionally, it can be used to synthesize peptides and proteins, as well as to study the structure and function of proteins.
Biochemical and Physiological Effects
2-Chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide has not been studied in terms of its biochemical or physiological effects. As such, there is no known data on its potential impacts on the body.

Advantages and Limitations for Lab Experiments

2-Chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used as a catalyst, ligand, and building block for other compounds. Additionally, it is relatively stable and non-toxic. However, it is also relatively expensive, and it can be difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 2-Chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide. It could be used to synthesize more complex compounds, such as peptides and proteins. Additionally, it could be used to study the structure and function of proteins and other molecules. Furthermore, it could be used to study enzyme-catalyzed reactions, as well as protein-ligand interactions. Finally, it could be used in the synthesis of metal complexes and to study the structure and function of metal complexes.

Synthesis Methods

2-Chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide can be synthesized in the laboratory using a two-step process. First, a piperidine derivative is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to form a chloroacetamide. In the second step, the chloroacetamide is reacted with an amine, such as 2,6-dioxopiperidin-3-yl, to form the desired 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide involves the reaction of 3-(2,6-dioxopiperidin-3-yl)aniline with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide.", "Starting Materials": [ "3-(2,6-dioxopiperidin-3-yl)aniline", "Chloroacetyl chloride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add chloroacetyl chloride dropwise to a solution of 3-(2,6-dioxopiperidin-3-yl)aniline in a suitable solvent (e.g. dichloromethane) and base (e.g. triethylamine) at low temperature (0-5°C) with stirring.", "Allow the reaction mixture to warm to room temperature and stir for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable stationary phase and eluent (e.g. silica gel and a mixture of hexane and ethyl acetate).", "Characterize the purified product by various spectroscopic techniques (e.g. NMR, IR, MS) to confirm its identity." ] }

CAS RN

2446932-40-5

Product Name

2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide

Molecular Formula

C13H14ClN3O3

Molecular Weight

295.7

Purity

95

Origin of Product

United States

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